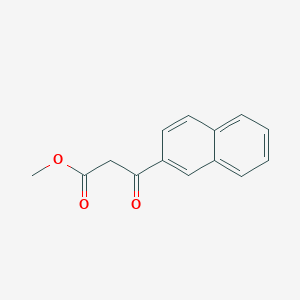

3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester

Description

The exact mass of the compound 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-naphthalen-2-yl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGIHNDYVVJGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158053-33-9 | |

| Record name | 158053-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of Methyl 3-(naphthalen-2-yl)-3-oxopropanoate, a valuable β-keto ester intermediate. The naphthalene moiety is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved therapeutics, making its derivatives key targets in drug discovery and development.[1] This document details the primary synthetic pathway via a Crossed Claisen Condensation, offering field-proven insights into the reaction mechanism, experimental protocol, purification, and characterization of the target compound. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical synthesis industries.

Introduction and Significance

Methyl 3-(naphthalen-2-yl)-3-oxopropanoate, with the chemical formula C₁₄H₁₂O₃, is a β-keto ester functionalized with a naphthalene group.[2] The inherent reactivity of the β-keto ester moiety, combined with the physicochemical properties of the naphthalene scaffold, makes this compound a versatile intermediate for constructing more complex molecular architectures.

The naphthalene ring system is a core component in a wide array of pharmaceuticals, including agents for anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1] Its rigid, aromatic structure provides a robust anchor for pharmacophores, enabling effective interaction with biological targets. Consequently, the efficient synthesis of functionalized naphthalene derivatives like the title compound is of significant interest to the drug development community. This guide focuses on the most direct and industrially scalable method for its preparation: the base-catalyzed Crossed Claisen Condensation.

Core Synthesis Pathway: Crossed Claisen Condensation

The most effective and widely applicable method for synthesizing methyl 3-(naphthalen-2-yl)-3-oxopropanoate is the Crossed Claisen Condensation . This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[3] To ensure a high yield of a single product, this reaction is strategically designed using a ketone with enolizable α-protons (2-acetylnaphthalene) and an ester that lacks α-protons (dimethyl carbonate), thereby preventing self-condensation of the ester.[3]

Reaction Mechanism

The reaction proceeds through a series of well-understood steps, driven by the formation of a resonance-stabilized enolate and the eventual formation of a highly stable β-keto ester product.

Caption: Mechanism of the Crossed Claisen Condensation.

-

Enolate Formation: A strong, non-nucleophilic base, typically sodium hydride (NaH), abstracts an acidic α-proton from 2-acetylnaphthalene. This step is crucial as NaH forms hydrogen gas, which exits the reaction, driving the equilibrium to favor the formation of the sodium enolate.

-

Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling a methoxide anion (⁻OCH₃) as a leaving group to reform the carbonyl group, yielding the β-keto ester product.

-

Deprotonation/Protonation: The expelled methoxide is a strong enough base to deprotonate the newly formed β-keto ester at the highly acidic methylene group between the two carbonyls. This final deprotonation is thermodynamically favorable and drives the reaction to completion. An acidic workup in the final step is required to neutralize the base and protonate the enolate to yield the final neutral product.[4]

Causality Behind Experimental Choices

-

Base Selection (Sodium Hydride): Sodium hydride (NaH) is the base of choice for this transformation. Unlike alkoxides (e.g., sodium ethoxide), NaH is non-nucleophilic and removes a proton irreversibly by forming H₂ gas. This prevents side reactions and drives the initial deprotonation of the ketone to completion. Using an alkoxide corresponding to the ester (e.g., sodium methoxide with dimethyl carbonate) could also work but is often less efficient.

-

Ester Selection (Dimethyl Carbonate): Dimethyl carbonate is an ideal electrophile as it lacks α-protons and therefore cannot enolize or undergo self-condensation, which would otherwise lead to a complex mixture of products.[3] Its use ensures that it acts solely as the acylating agent.

-

Solvent: Anhydrous, non-protic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene are necessary. These solvents do not react with the strong base and can effectively solvate the reactants. THF is often preferred for its ability to solvate the sodium enolate intermediate.

-

Inert Atmosphere: The use of sodium hydride necessitates an inert atmosphere (e.g., nitrogen or argon) to prevent its violent reaction with atmospheric moisture and oxygen.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Crossed Claisen condensations involving aryl ketones.[5]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |

| 2-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | 1.0 | (e.g., 10.0 g) |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.2 | (e.g., 2.82 g) |

| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 3.0 | (e.g., 15.9 g) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | (e.g., 150 mL) |

| 1 M Hydrochloric Acid | HCl | - | - | (As needed) |

| Saturated Sodium Bicarbonate | NaHCO₃ | - | - | (As needed) |

| Brine | NaCl (aq) | - | - | (As needed) |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | (As needed) |

| Diethyl Ether / Hexane | - | - | - | (For purification) |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Base Preparation: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq). Anhydrous THF is added via cannula to create a suspension. The flask is cooled to 0 °C in an ice-water bath.

-

Enolate Formation: 2-Acetylnaphthalene (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred NaH suspension at 0 °C.

-

Reaction: After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. During this time, hydrogen gas evolution should be observed.

-

Acylation: Dimethyl carbonate (3.0 eq) is added dropwise to the reaction mixture. The mixture is then heated to reflux (approx. 66 °C for THF) and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Workup: The reaction flask is cooled to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).

-

Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an oil or a low-melting solid, can be purified by one of the following methods:

-

Column Chromatography: Purification over silica gel using a gradient eluent system, such as 5-20% ethyl acetate in hexane, is highly effective for removing non-polar impurities and unreacted starting material.

-

Recrystallization: If the crude product is solid, it can be recrystallized from a suitable solvent system, such as methanol/water or ethanol, to yield a purified crystalline solid.

Product Characterization

The identity and purity of the synthesized Methyl 3-(naphthalen-2-yl)-3-oxopropanoate must be confirmed through spectroscopic analysis. The expected data are as follows:

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol [2] |

| Appearance | Off-white to pale yellow solid/oil |

| Melting Point | (Varies with purity) |

¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the naphthalene, methylene, and methyl ester protons. The methylene protons are notable for appearing as a singlet, indicative of the keto-enol tautomerism common in β-keto esters.

-

δ ~8.5 ppm (s, 1H): Aromatic proton on the naphthalene ring (H1).

-

δ ~7.8-8.0 ppm (m, 4H): Aromatic protons on the naphthalene ring.

-

δ ~7.5-7.6 ppm (m, 2H): Aromatic protons on the naphthalene ring.

-

δ ~4.0 ppm (s, 2H): Methylene protons (-CO-CH₂-CO-).

-

δ ~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of the 14 unique carbon atoms in the molecule.

-

δ ~195 ppm: Naphthoyl carbonyl carbon.

-

δ ~168 ppm: Ester carbonyl carbon.

-

δ ~125-136 ppm: Aromatic carbons of the naphthalene ring.

-

δ ~52 ppm: Methyl ester carbon (-OCH₃).

-

δ ~46 ppm: Methylene carbon (-CO-CH₂-CO-).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

~3060 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch (methyl/methylene).

-

~1745 cm⁻¹: Strong C=O stretch (ester carbonyl).

-

~1685 cm⁻¹: Strong C=O stretch (ketone carbonyl).

-

~1600, 1470 cm⁻¹: C=C stretches (aromatic ring).

-

~1250 cm⁻¹: C-O stretch (ester).

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak.

-

[M]⁺ or [M+H]⁺: m/z ≈ 228 or 229.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59), and a prominent peak for the naphthoyl cation (m/z 155).

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. Handle exclusively under an inert atmosphere. NaH in mineral oil dispersion is safer but still requires care. Quench excess NaH slowly and carefully with isopropanol, followed by methanol, and then water, in a cooled bath.

-

Anhydrous Solvents (THF): Flammable liquids. THF can form explosive peroxides upon storage and should be tested and purified if necessary before use.

-

Dimethyl Carbonate: Flammable liquid and irritant.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The Crossed Claisen Condensation of 2-acetylnaphthalene with dimethyl carbonate offers an efficient and reliable pathway for the synthesis of Methyl 3-(naphthalen-2-yl)-3-oxopropanoate. Careful control of reaction conditions, particularly the exclusion of moisture and the use of a non-enolizable ester, is paramount for achieving a high yield and purity. The resulting β-keto ester is a valuable synthetic intermediate, providing a gateway to a diverse range of more complex naphthalene-containing molecules with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and a robust procedural framework for the successful execution of this important transformation.

References

-

PubChem. (n.d.). Methyl 3-(naphthalen-2-yl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from a valid URL.[2]

- Organic Syntheses. (n.d.). General Procedure for Claisen Condensation.

- Journal of Medicinal Chemistry. (Various issues). American Chemical Society. (Hypothetical reference for a typical β-keto ester synthesis).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252–276.

- Wallingford, V. H., Homeyer, A. H., & Jones, D. M. (1941). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Journal of the American Chemical Society, 63(9), 2252–2254.

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]3]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]1]

- Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- ARKIVOC. (Various issues). Arkat USA, Inc. (Hypothetical reference for synthetic procedures).

- Tetrahedron Letters. (Various issues). Elsevier. (Hypothetical reference for synthetic procedures).

- Bioorganic & Medicinal Chemistry Letters. (Various issues). Elsevier.

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of "3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester"

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(naphthalen-2-yl)-3-oxopropanoate

Introduction

Methyl 3-(naphthalen-2-yl)-3-oxopropanoate, a β-keto ester, represents a class of compounds of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a naphthalene moiety, a ketone, and an ester functional group, imparts a unique combination of reactivity and physical properties. β-keto esters are renowned for their utility as building blocks in the synthesis of more complex molecules, largely due to the acidity of the α-hydrogen located between the two carbonyl groups.[1] This structural feature also gives rise to the phenomenon of keto-enol tautomerism, an equilibrium between the keto and enol forms that is influenced by factors such as solvent and temperature.[1]

This guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-(naphthalen-2-yl)-3-oxopropanoate. It is intended for researchers, scientists, and drug development professionals, offering not only quantitative data but also the underlying principles and detailed experimental protocols for their determination. The methodologies are presented to ensure technical accuracy and reproducibility, reflecting field-proven insights.

Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental molecular and physical characteristics. These properties govern its behavior in various chemical and biological systems.

Chemical Identity

-

IUPAC Name: methyl 3-naphthalen-2-yl-3-oxopropanoate[2]

-

Synonyms: 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester, Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate[2]

-

CAS Number: 158053-33-9[2]

-

Molecular Formula: C₁₄H₁₂O₃[2]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the title compound. Where experimental data is not publicly available, computed values from reliable databases are provided.

| Property | Value | Source |

| Molecular Weight | 228.24 g/mol | PubChem[2] |

| Exact Mass | 228.078644241 Da | PubChem[2] |

| XLogP3 (Lipophilicity) | 2.9 | PubChem[2] |

| Polar Surface Area | 43.4 Ų | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. The acidic α-hydrogen, positioned between the two carbonyls, facilitates this isomerization. The enol tautomer is often stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond.[1]

Caption: Keto-enol equilibrium of the title compound.

The position of this equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the enol form due to the stabilizing intramolecular hydrogen bond, whereas polar solvents can solvate the keto form more effectively, shifting the equilibrium in that direction. Spectroscopic methods, particularly NMR, are instrumental in quantifying the relative abundance of each tautomer.[1]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound. For β-keto esters, it also provides critical insights into the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the electronic environment of individual atoms.[1] Both ¹H and ¹³C NMR are vital for analyzing β-keto esters and distinguishing between the keto and enol forms.[1][3]

-

¹H NMR:

-

Keto Form: Will show a characteristic singlet for the α-methylene protons (-CH₂-) typically between 3.3-3.6 ppm. The methyl ester protons (-OCH₃) will appear as a singlet around 3.7-3.8 ppm. The naphthalene protons will appear in the aromatic region (7.5-8.5 ppm).

-

Enol Form: The α-methylene signal will be absent. A new singlet for the vinylic proton (=CH-) will appear downfield (around 5.0-5.5 ppm). The most telling signal is the enolic hydroxyl proton (-OH), which is often a broad singlet appearing far downfield (12-13 ppm) due to strong intramolecular hydrogen bonding.

-

-

¹³C NMR:

-

Keto Form: Two distinct carbonyl signals will be present: the ketone (C=O) around 200-205 ppm and the ester (C=O) around 165-170 ppm.[4] The α-methylene carbon (-CH₂-) will be around 45-50 ppm.

-

Enol Form: The ketone signal is replaced by two signals for the enolic double bond (C=C), and the ester carbonyl signal may shift slightly.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for identifying functional groups. The IR spectrum of a β-keto ester will display characteristic absorption bands for both tautomers if both are present in significant amounts.[1]

-

Keto Form:

-

Enol Form:

-

O-H stretch: A very broad and strong band from 2500-3200 cm⁻¹ due to the intramolecularly hydrogen-bonded hydroxyl group.

-

C=O (conjugated ester) stretch: A strong band at a lower frequency, typically 1635-1660 cm⁻¹, due to conjugation with the C=C bond.[8]

-

C=C stretch: A medium intensity band around 1615-1625 cm⁻¹.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. The fragmentation of β-keto esters is typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[9][10][11]

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 228.24) should be observed.

-

Key Fragmentation Pathways:

-

α-Cleavage: Loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with an available gamma-hydrogen, though its prominence can vary.[10]

-

Fragmentation of the naphthalene ring system under higher energy conditions.

-

Analysis of these fragmentation patterns can be crucial for distinguishing between isomers and confirming the compound's identity.[9][11]

Experimental Protocols for Physicochemical Analysis

The following sections detail standardized, step-by-step methodologies for determining the key physicochemical properties. The rationale behind critical steps is explained to ensure a robust and self-validating experimental design.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broadened melting range.[12]

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and has been crushed into a fine powder on a watch glass.[13]

-

Gently press the open end of a capillary tube into the powder.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the powder into a dense column of 2-3 mm at the sealed end.[14] Causality: A densely packed, small sample ensures uniform heat transfer and an accurate reading.

-

-

Measurement (Using a Digital Apparatus like DigiMelt or Mel-Temp):

-

Place the capillary tube into the sample holder of the apparatus.[13]

-

If the approximate melting point is known, set the starting temperature to about 20°C below this value.

-

Set a heating rate (ramp) of 1-2°C per minute. Causality: A slow heating rate is crucial to allow the sample and the thermometer to be in thermal equilibrium, preventing an overestimation of the melting point.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal of solid disappears (T2).

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range should be narrow. Repeat the measurement at least twice to ensure reproducibility.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given solvent at a specific temperature to form a saturated solution.[15][16] The "shake-flask" method is a widely accepted standard.[17]

Detailed Protocol:

-

Preparation:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial or flask. Causality: Adding excess solid ensures that the resulting solution is saturated.[18]

-

Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (typically 24-48 hours). Causality: This ensures the system reaches thermodynamic equilibrium.

-

-

Sample Separation:

-

Allow the container to stand at the same constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear solution) using a filtered syringe to avoid aspirating any solid particles. Causality: Reliable separation of the saturated solution from the excess solid is critical for accuracy.[18]

-

-

Analysis:

-

Quantify the concentration of the compound in the withdrawn sample using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). This requires a pre-established calibration curve.

-

-

Calculation:

-

The solubility is expressed as the determined concentration, typically in units of mg/mL or mol/L.

-

pKa Determination

The pKa value quantifies the acidity of the α-proton. Potentiometric titration is a common and straightforward method.[17] It involves monitoring the pH of a solution of the acid as a strong base is added incrementally.

Detailed Protocol:

-

Solution Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.

-

-

Titration Setup:

-

Place the solution in a beaker with a magnetic stir bar.

-

Immerse a calibrated pH electrode in the solution.[19]

-

Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).

-

-

Data Collection:

-

Begin stirring the solution.

-

Add the titrant (NaOH) in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoid titration curve.[17]

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This is the volume at which all the acid has been neutralized.

-

The pKa is equal to the pH at the half-equivalence point (i.e., when exactly half the volume of titrant required to reach the equivalence point has been added).[20] Causality: At this half-equivalence point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

-

Safety and Handling

Based on GHS classification data, Methyl 3-(naphthalen-2-yl)-3-oxopropanoate should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.

References

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.

- Development of Methods for the Determin

- Mass Spectra of β-Keto Esters. Canadian Science Publishing.

- Mass Spectra of β-Keto Esters. Canadian Science Publishing.

-

3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160. PubChem. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. [Link]

-

Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]

-

Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. ResearchGate. [Link]

-

Ester infrared spectra. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Melting point determination. [Link]

-

Melting point determination. SSERC. [Link]

-

Experiment 1 - Melting Points. [Link]

-

The Infrared Absorption Spectra of Cyclic β-Ketoesters. ACS Publications. [Link]

-

Mass Spectra of β-Keto Esters. ResearchGate. [Link]

-

Measuring Solubility. Alloprof. [Link]

-

Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

experiment (1) determination of melting points. [Link]

-

How to calculate pKa. BYJU'S. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Experiment 4 Solubility of a Salt. [Link]

-

(PDF) Mastering β-keto esters. ResearchGate. [Link]

-

An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education. [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters1. The Journal of Organic Chemistry. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. pennwest.edu [pennwest.edu]

- 20. byjus.com [byjus.com]

"3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester" CAS number 158053-33-9

An In-Depth Technical Guide to Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate (CAS 158053-33-9): A Versatile Scaffold for Medicinal Chemistry

Executive Summary & Introduction

Methyl 3-(naphthalen-2-yl)-3-oxopropanoate, identified by CAS number 158053-33-9, is a β-keto ester functionalized with a naphthalene moiety.[1][2][3] While not a therapeutic agent in itself, this compound represents a highly valuable and versatile intermediate for synthetic and medicinal chemists. Its structure combines two critical features: the synthetically malleable β-dicarbonyl system and the naphthalene core, a recognized "privileged scaffold" in drug discovery. The naphthalene ring system is a structural component of numerous FDA-approved drugs, including naproxen (anti-inflammatory), duloxetine (antidepressant), and bedaquiline (antitubercular), highlighting its utility in developing bioactive molecules.[4][5]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It details the compound's physicochemical properties, provides a robust, mechanistically-grounded synthesis protocol, outlines methods for its characterization and subsequent synthetic modification, and contextualizes its potential within modern drug discovery programs. The focus is not merely on the molecule's properties but on its practical application as a strategic building block for creating novel and complex chemical entities.

Physicochemical & Structural Properties

The compound's identity and key computed properties are summarized below. These values are crucial for predicting its behavior in various solvent systems, its potential for membrane permeability, and for guiding analytical method development.

Table 1: Compound Identification & Key Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 158053-33-9 | [1] |

| IUPAC Name | methyl 3-naphthalen-2-yl-3-oxopropanoate | [1][6] |

| Synonyms | Methyl 3-(2-naphthyl)-3-oxopropanoate, beta-oxo-2-naphthalenepropanoic acid methyl ester | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol |[1] |

Table 2: Computed Physicochemical Data

| Property | Value | Significance in Drug Discovery |

|---|---|---|

| XLogP3 | 2.9 | Indicates moderate lipophilicity, often correlated with good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). |

| Hydrogen Bond Donors | 0 | Lacks hydrogen bond donating capability. |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 4 | Indicates a moderate degree of conformational flexibility. |

Data sourced from PubChem.[1]

A defining characteristic of β-keto esters is their existence as a rapid equilibrium of keto and enol tautomers. The methylene protons situated between the two carbonyl groups are acidic, allowing for the formation of a resonance-stabilized enolate anion. This enol form is often a key intermediate in the compound's reactivity and can be directly observed via NMR spectroscopy.

Synthesis & Mechanistic Insight

The most direct and classical method for synthesizing β-keto esters is the Claisen condensation .[7][8] This reaction involves the base-mediated condensation of two ester molecules to form a new carbon-carbon bond.[9][10]

Rationale for a Crossed Claisen Condensation

For the synthesis of methyl 3-(naphthalen-2-yl)-3-oxopropanoate, a crossed Claisen condensation is the most logical approach. This strategy involves two different esters: one that can form an enolate (an enolizable ester) and one that cannot.[11]

-

Non-Enolizable Ester: Methyl 2-naphthoate is selected as the electrophile. It lacks α-hydrogens and therefore cannot self-condense.

-

Enolizable Ester: Methyl acetate is used as the nucleophile source. Its α-protons are readily removed by a strong base to form the required enolate.

This strategic pairing prevents the formation of unwanted side products that would arise if both esters were capable of self-condensation, leading to a cleaner reaction and higher yield of the desired product.

Synthesis Workflow

The overall process involves the formation of the methyl acetate enolate, its nucleophilic attack on methyl 2-naphthoate, and subsequent workup and purification.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with dry hexanes to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add methyl acetate (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 30-45 minutes until hydrogen evolution ceases. This indicates the formation of the sodium enolate of methyl acetate.

-

Condensation: Add a solution of methyl 2-naphthoate (1.0 equivalent) in anhydrous THF to the enolate suspension dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M aqueous HCl until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 3-(naphthalen-2-yl)-3-oxopropanoate.

Reaction Mechanism

The mechanism proceeds through several distinct steps, driven by the formation of a stabilized enolate intermediate.

The final deprotonation (Step 4) is thermodynamically favorable because the resulting β-keto ester enolate is significantly more stable than the starting alkoxide base. This step requires a stoichiometric amount of base and effectively drives the reaction to completion.[8]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons (multiplets) in the ~7.5-8.5 ppm region, characteristic of the 2-substituted naphthalene ring. - Methylene protons (-CH₂-) appearing as a singlet around ~4.0 ppm (this may be broadened or absent due to enolization). - Methyl ester protons (-OCH₃) appearing as a singlet around ~3.7 ppm. - A potential broad singlet for the enol -OH proton at lower field (>10 ppm). |

| ¹³C NMR | - Carbonyl carbons: ketone (~195-200 ppm) and ester (~165-170 ppm). - Aromatic carbons in the ~125-135 ppm range. - Methylene carbon (-CH₂-) around ~45-50 ppm. - Methyl ester carbon (-OCH₃) around ~52 ppm. |

| IR Spectroscopy | - Strong C=O stretch for the ketone, typically ~1715 cm⁻¹. - Strong C=O stretch for the ester, typically ~1745 cm⁻¹. - C=C aromatic stretches in the ~1600-1450 cm⁻¹ region. - C-O ester stretches in the ~1300-1100 cm⁻¹ region. |

| Mass Spectrometry (HRMS) | - The calculated exact mass is 228.0786 Da.[1] High-resolution mass spectrometry should confirm the [M+H]⁺, [M+Na]⁺, or other appropriate adducts corresponding to the molecular formula C₁₄H₁₂O₃. |

Chemical Reactivity & Synthetic Utility

The true value of methyl 3-(naphthalen-2-yl)-3-oxopropanoate lies in its potential for further synthetic elaboration. The acidic methylene group is the primary site of reactivity.

α-Carbon Functionalization

Deprotonation of the α-carbon with a suitable base (e.g., NaH, LDA, K₂CO₃) generates a nucleophilic enolate that can react with a wide range of electrophiles. This provides a direct route to introduce complexity and build new molecular frameworks.

Detailed Experimental Protocol: α-Alkylation

Disclaimer: This protocol is a representative procedure and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Setup: To a solution of methyl 3-(naphthalen-2-yl)-3-oxopropanoate (1.0 equivalent) in a polar aprotic solvent like DMF or acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Reaction: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) to the stirred suspension.

-

Heating & Monitoring: Heat the reaction mixture (e.g., to 60 °C) and monitor its progress by TLC until the starting material is consumed.

-

Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify the resulting residue by flash column chromatography to yield the α-alkylated product.

Relevance in Drug Discovery & Medicinal Chemistry

The strategic value of this compound is twofold, stemming from its constituent parts.

-

The Naphthalene Scaffold: This bicyclic aromatic system offers a rigid, lipophilic core that can effectively position functional groups for interaction with biological targets.[4] Its planarity allows for potential π-stacking interactions within protein binding sites. The naphthalene core is found in molecules targeting a vast range of conditions, from cancer to infectious diseases and CNS disorders, demonstrating its versatility and favorable drug-like properties.[4][12]

-

The β-Keto Ester Synthon: This functional group is a cornerstone of synthetic chemistry, particularly for the construction of heterocyclic rings, which are ubiquitous in pharmaceuticals. For example:

-

Condensation with hydrazines yields pyrazoles.

-

Condensation with ureas or amidines yields pyrimidines.

-

The Hantzsch Dihydropyridine Synthesis can utilize β-keto esters to create dihydropyridine scaffolds, famously used in calcium channel blockers.

-

By using methyl 3-(naphthalen-2-yl)-3-oxopropanoate, researchers can readily synthesize libraries of novel, naphthalene-appended heterocyclic compounds for screening against various biological targets. This positions the compound as an ideal starting point for hit-to-lead campaigns in areas like oncology, where naphthalene-based kinase inhibitors are common, or in developing novel anti-inflammatory or antimicrobial agents.[13]

Conclusion

Methyl 3-(naphthalen-2-yl)-3-oxopropanoate (CAS 158053-33-9) is more than a catalog chemical; it is a strategic platform for innovation in medicinal chemistry. Its logical and scalable synthesis via the crossed Claisen condensation makes it readily accessible. Its well-defined reactivity, centered on the acidic α-carbon, provides a reliable entry point to a vast chemical space of more complex derivatives. For researchers and drug development scientists, this compound serves as a powerful and versatile building block, enabling the efficient construction of novel molecular architectures that merge the proven utility of the naphthalene scaffold with diverse, biologically relevant heterocyclic systems.

References

-

PubChem. (n.d.). 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Naphthalen-2-yl-3-oxo-propionic acid methylester. Retrieved from [Link]

- Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(06), 1053-1057.

-

Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid-Mediated Homologation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Methyl 2-amino-3-(naphthalen-2-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of naphthols 2 from β-keto esters 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 8.2 Other types of Claisen Condensation. Organic Chemistry II. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine oxalate. National Center for Biotechnology Information. Retrieved from [Link]

-

Inxight: Drugs. (n.d.). (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE. National Center for Advancing Translational Sciences. Retrieved from [Link]

- MDPI. (2020). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

-

APEXscience. (n.d.). Methyl 3-(Naphthalen-2-yl)-3-oxopropanoate. Retrieved from [Link]

- National Institutes of Health. (2022). Characteristics and Biological Activity of Exopolysaccharide Produced by Lysobacter sp.

- PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 246-289.

- MDPI. (2024). Structure, Physicochemical Properties and Biological Activity of Lipopolysaccharide from the Rhizospheric Bacterium Ochrobactrum quorumnocens T1Kr02, Containing d-Fucose Residues. International Journal of Molecular Sciences, 25(3), 1867.

- PubMed. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 296, 117830.

-

Quick Company. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use. Retrieved from [Link]

- MDPI. (2022).

- PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646.

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

-

ResearchGate. (n.d.). Representative examples for naphthalene containing marketed drugs. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. RSC Advances.

Sources

- 1. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:158053-33-9 | 3-Naphthalen-2-yl-3-oxo-propionic acid methylester | Chemsrc [chemsrc.com]

- 3. 158053-33-9 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester AKSci 3769CH [aksci.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aksci.com [aksci.com]

- 7. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 8. Claisen condensation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]

- 12. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester, a pivotal β-keto ester in synthetic organic chemistry. The document delineates its molecular structure, physicochemical properties, and detailed spectroscopic characterization. A primary focus is placed on its synthesis via the Claisen condensation, with a self-validating, step-by-step experimental protocol provided. The causality behind experimental choices, such as base selection and reaction conditions, is explained to ensure reproducibility and high yield. Furthermore, this guide explores the compound's emerging significance as a versatile building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic systems and peptide modifications. This document serves as an essential resource for researchers aiming to leverage this molecule in novel synthetic pathways and drug discovery programs.

Introduction and Core Properties

3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester, also known as methyl 3-(naphthalen-2-yl)-3-oxopropanoate, is an aromatic β-keto ester. Its structure, featuring a naphthalene moiety, a ketone, and a methyl ester, provides a unique combination of steric and electronic properties. This makes it a valuable intermediate in organic synthesis. The naphthalene group, in particular, offers a rigid, hydrophobic scaffold that is of significant interest in the design of bioactive molecules and materials.[1][2]

The core utility of this compound stems from the reactivity of the β-keto ester functionality. The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 11-12), facilitating the formation of a stabilized enolate.[3] This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions.

Physicochemical and Computed Properties

A summary of the key identifiers and computed properties for 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester is provided below. These parameters are crucial for experimental design, including solvent selection, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | PubChem[4] |

| Molecular Weight | 228.24 g/mol | PubChem[4] |

| IUPAC Name | methyl 3-naphthalen-2-yl-3-oxopropanoate | PubChem[4] |

| CAS Number | 60634-58-4 | PubChem[4] |

| Canonical SMILES | COC(=O)CC(=O)C1=CC2=CC=CC=C2C=C1 | PubChem[4] |

| XLogP3 | 2.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

Molecular Structure and Spectroscopic Elucidation

The structural integrity of synthesized 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester must be rigorously confirmed. The following section details the expected spectroscopic data that serves as a fingerprint for this molecule.

Molecular Diagram

The 2D structure of the molecule is visualized below, highlighting the key functional groups.

Caption: 2D structure of 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Naphthalene Protons (Ar-H): Multiple signals expected in the aromatic region (δ 7.5-8.5 ppm). The exact splitting pattern will depend on the substitution, but a complex multiplet is anticipated.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 4.0-4.2 ppm. This peak is characteristic of the active methylene group between two carbonyls.

-

Methyl Protons (-OCH₃): A sharp singlet at approximately δ 3.7-3.8 ppm, corresponding to the methyl ester group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl will appear around δ 190-195 ppm, while the ester carbonyl will be around δ 167-170 ppm.

-

Naphthalene Carbons (Ar-C): Multiple signals between δ 125-135 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching (Ketone): A strong, sharp absorption band around 1685 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1740 cm⁻¹.

-

C-O Stretching (Ester): A strong band in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Synthesis Methodology: The Claisen Condensation

The most direct and widely adopted method for synthesizing β-keto esters such as 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester is the Claisen condensation .[7][8] This reaction involves the base-mediated condensation between an ester and a ketone or another ester. For our target molecule, a "crossed" Claisen condensation is employed.

Reaction Principle

The synthesis involves the acylation of the enolate of methyl acetate with 2-naphthoyl chloride. A strong, non-nucleophilic base is required to deprotonate the α-carbon of methyl acetate without adding to the electrophilic acyl chloride.[7] Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the ester, and the only byproduct, hydrogen gas, is easily removed from the reaction.[7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: General experimental workflow for the synthesis of the target molecule.

Detailed, Self-Validating Protocol

This protocol is designed to be self-validating, meaning that successful completion of each step provides a high degree of confidence for the next.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl acetate

-

2-Naphthoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Preparation (Inert Atmosphere):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents).

-

Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula under a positive pressure of nitrogen.

-

Add anhydrous THF to the flask to create a suspension. Cool the flask to 0°C in an ice bath.

-

-

Enolate Formation:

-

In the dropping funnel, prepare a solution of methyl acetate (1.1 equivalents) in anhydrous THF.

-

Add the methyl acetate solution dropwise to the stirred NaH suspension over 30 minutes.

-

Causality Check: Vigorous bubbling (H₂ evolution) should be observed. The cessation of bubbling indicates the complete formation of the sodium enolate. Allow the mixture to stir for an additional 30 minutes at 0°C.

-

-

Acylation:

-

Dissolve 2-naphthoyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the 2-naphthoyl chloride solution dropwise to the enolate solution at 0°C over 30 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH and the enolate.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester.

-

Applications in Drug Discovery and Organic Synthesis

The true value of 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester lies in its role as a versatile synthetic intermediate. Naphthalene derivatives are integral to many pharmaceuticals and biologically active compounds.[1][9]

Precursor for Heterocyclic Synthesis

β-Keto esters are classic precursors for the synthesis of a wide variety of heterocycles, which form the core of many drug molecules.[10] For instance, condensation with hydrazine derivatives can yield pyrazolones, a class of compounds known for their analgesic and anti-inflammatory properties.[10] Reaction with amidines can lead to the formation of pyrimidine rings, a key component of many anticancer agents.

Building Block for Bioactive Molecules

The naphthalene moiety itself is a privileged structure in medicinal chemistry. It is found in compounds designed to act as, for example, retinoic acid metabolic blocking agents or as components of peptide-based therapeutics.[2][11] Our target molecule can be used to introduce the 2-naphthoyl group into larger, more complex structures, leveraging the naphthalene's properties to enhance binding affinity to biological targets.[2]

Pathway Visualization: Potential Synthetic Utility

Caption: Potential synthetic pathways originating from the title compound.

Conclusion

3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester is a high-value synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its preparation via a robust Claisen condensation is well-established, and its unique structural features make it an attractive building block for the creation of complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

Chem-Impex. (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid.[Link]

- Google Patents.

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760160, 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 348462, Methyl 3-oxo-3-phenylpropanoate.[Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.[Link]

-

PubMed Central. Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes.[Link]

-

ResearchGate. Synthesis of β-keto esters by cross-Claisen condensation | Download Table.[Link]

-

ResearchGate. 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent.[Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.[Link]

-

YouTube. carbonyl alkylations with the Claisen condensation.[Link]

-

MDPI. Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 9. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Mastering the Polarity: Advanced Research Applications of β-Keto Esters in Modern Synthesis

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my experience has consistently shown that the true potential of a synthetic building block lies not just in its structure, but in the predictable and versatile control of its reactivity. Few functional groups embody this principle as effectively as the β-keto ester. Its unique arrangement of two carbonyl groups separated by a methylene unit creates a nexus of electrophilic and nucleophilic sites, making it one of the most powerful and adaptable intermediates in the synthetic chemist's arsenal.[1][2][3]

This guide is designed for professionals in chemical research and drug development. It moves beyond textbook descriptions to provide a deeper understanding of the causality behind experimental choices and to highlight the sophisticated applications that are driving innovation today. We will explore not only the "how" but the "why," focusing on the mechanistic underpinnings that allow for the rational design of complex synthetic pathways.

The Core of Reactivity: Synthesis and Fundamental Transformations

The utility of β-keto esters begins with their accessible synthesis. While numerous methods exist, three classical approaches remain cornerstones of the field, each with distinct advantages.

Foundational Synthetic Methodologies

The choice of synthesis is the first critical decision in any route involving a β-keto ester. It is dictated by the availability of starting materials, desired scale, and the required substitution pattern.

| Method | Description | Key Strengths | Considerations |

| Claisen Condensation | Base-catalyzed self-condensation of an enolizable ester.[3] | Widely applicable, classic method for C-C bond formation. | Requires at least two α-hydrogens on the starting ester to drive equilibrium.[3] |

| Dieckmann Condensation | An intramolecular Claisen condensation of a diester. | Primary method for synthesizing 5- and 6-membered cyclic β-keto esters.[3] | Ring size is generally limited to 5- and 6-membered rings due to thermodynamic stability. |

| Transesterification | Exchange of the alcohol portion of an existing β-keto ester.[1][3] | Milder conditions; useful for introducing complex or sensitive alcohol moieties.[3] | Catalyst-dependent; requires an available starting β-keto ester (e.g., ethyl acetoacetate).[1][3][4] |

The Duality of Function: Electrophile and Nucleophile

The synthetic power of β-keto esters stems from the dual reactivity centered around the α-carbon and the two carbonyl groups. This duality allows for a sequence of reactions that can rapidly build molecular complexity.

Caption: Core reactivity map of β-keto esters.

The acidity of the α-protons (pKa ≈ 11 in DMSO) is the linchpin of their utility. Deprotonation generates a resonance-stabilized enolate, a soft nucleophile poised for selective alkylation and acylation.[3][5] This two-step sequence—alkylation followed by hydrolytic decarboxylation—is a classic strategy for the synthesis of ketones and carboxylic acids, known as the "acetoacetic ester synthesis."[6][7] The decarboxylation proceeds through a six-membered cyclic transition state upon heating the corresponding β-keto acid, releasing carbon dioxide to yield an enol, which tautomerizes to the final ketone product.[6][7][8][9]

Application in Heterocyclic Synthesis: Building Biologically Relevant Scaffolds

The ability to construct cyclic systems is paramount in drug discovery. β-Keto esters are premier starting materials for multicomponent reactions that efficiently generate highly functionalized heterocycles.

Hantzsch Pyridine Synthesis

Discovered in 1881, the Hantzsch synthesis remains a cornerstone for creating 1,4-dihydropyridines (DHPs) and pyridines.[10][11] This multicomponent reaction is renowned for its efficiency in assembling complex rings in a single pot.[10]

Mechanism Insight: The reaction involves a condensation of two equivalents of a β-keto ester, an aldehyde, and a nitrogen source (typically ammonia or ammonium acetate).[10][11][12][13] The process is a cascade of well-understood transformations: a Knoevenagel condensation between one ketoester and the aldehyde, formation of an enamine from the second ketoester and ammonia, and a subsequent Michael addition, cyclization, and dehydration.[10][12] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which can be isolated or oxidized in a subsequent step to the aromatic pyridine.[11]

Significance in Drug Development: The 1,4-DHP core is the pharmacophore of a major class of calcium channel blockers used to treat hypertension, including drugs like nifedipine and amlodipine.[10][11][12] The Hantzsch synthesis provides a direct and highly modular route to these vital therapeutic agents.

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (2 equivalents), benzaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol (30 mL).

-

Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 1,4-dihydropyridine product.

-

Aromatization (Optional): To a solution of the 1,4-dihydropyridine in acetic acid, add a suitable oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) and stir at room temperature until oxidation is complete (monitored by TLC). Pour the mixture into ice water and collect the precipitated pyridine product.

Biginelli Reaction

The Biginelli reaction is another powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[14][15] This reaction combines a β-keto ester, an aryl aldehyde, and urea (or thiourea) under acidic catalysis.[14][15][16]

Mechanism Insight: The generally accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[14] The β-keto ester, in its enol form, then acts as the nucleophile, adding to this iminium ion. Subsequent cyclization and dehydration afford the final DHPM product.[14] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl to Lewis acids and even ionic liquids.[14]

Significance in Drug Development: The DHPM scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antihypertensive, and anticancer properties. The calcium channel blocker Monastrol is a well-known example.

Japp-Klingemann Reaction

The Japp-Klingemann reaction provides a strategic entry into the synthesis of indoles, a core heterocyclic motif in countless pharmaceuticals. The reaction itself synthesizes hydrazones from β-keto esters and aryl diazonium salts.[17][18]

Mechanism Insight: The reaction is initiated by the deprotonation of the β-keto ester to form its enolate.[17][19] This enolate then adds nucleophilically to the diazonium salt, forming an azo compound.[17][19] Under the reaction conditions, this intermediate undergoes hydrolysis and decarboxylation (or loss of an acyl group) to yield the final, stable hydrazone.[17][19]

Strategic Application: The true value for drug development lies in the subsequent step. The hydrazone product is a perfect precursor for the Fischer indole synthesis, where treatment with a strong acid induces cyclization to form the indole ring.[17][18] This two-step sequence is a highly reliable and versatile method for preparing substituted indoles.

Asymmetric Synthesis: The Gateway to Chiral β-Hydroxy Esters

Chiral β-hydroxy esters are invaluable building blocks for the synthesis of pharmaceuticals, vitamins, and natural products.[20] The catalytic asymmetric reduction of the ketone in β-keto esters represents one of the most efficient methods to access these compounds in high enantiomeric purity.

Noyori Asymmetric Hydrogenation

The landmark work by Noyori and his colleagues on the asymmetric hydrogenation of β-keto esters using Ruthenium-BINAP catalysts revolutionized the field.[20][21][22] This method provides near-perfect enantioselectivity for a broad range of substrates.[20][23]

Mechanism and Causality: The catalyst, typically a complex of Ruthenium with a chiral biaryl diphosphine ligand like BINAP, operates through a non-chelate mechanism.[20][22] The β-keto ester does not coordinate to the metal center through both carbonyls. Instead, the hydrogenation occurs via an "outer-sphere" mechanism where the substrate interacts with the Ru-hydride species.[20] The exceptional enantioselectivity arises from the C2-symmetric chiral environment created by the BINAP ligand, which forces the substrate to approach the catalyst in a highly specific orientation, leading to the preferential formation of one enantiomer of the β-hydroxy ester product.

Caption: Catalytic cycle of Noyori Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

-

Catalyst Preparation: In a glovebox, charge an autoclave with [RuCl((R)-BINAP)]₂·NEt₃ and degassed methanol.

-

Reaction Setup: Add a solution of methyl acetoacetate in degassed methanol to the autoclave.

-

Hydrogenation: Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas (typically 4-100 atm). Stir the reaction at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

Workup: After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

-

Analysis: The enantiomeric excess (ee) of the resulting methyl 3-hydroxybutanoate can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The scope of this reaction is incredibly broad, and various ligands beyond BINAP, such as P-Phos and SpiroPAP, have been developed to further enhance activity and selectivity for different substrates.[20] Iridium-based catalysts have also shown excellent performance.[24]

Advanced & Emerging Applications

Beyond these classical applications, the unique reactivity of β-keto esters continues to be exploited in cutting-edge synthetic methodologies.

Natural Product Synthesis

The structural motifs accessible from β-keto esters make them key intermediates in the total synthesis of complex natural products.[25][26][27] Their ability to undergo selective alkylations and participate in cyclization reactions allows for the controlled construction of intricate carbon skeletons. For instance, they are used as building blocks in the synthesis of molecules like paclitaxel and prunustatin A.[25]

Palladium-Catalyzed Decarboxylative Transformations

A modern evolution in β-keto ester chemistry involves the use of their allylic esters in palladium-catalyzed reactions.[28] These reactions proceed through the formation of palladium enolates after a Pd(0)-catalyzed decarboxylation. These well-defined intermediates can then undergo a variety of transformations that are not possible under classical conditions, such as:

-

Reductive Elimination: To form α-allyl ketones.[28]

-

Aldol and Michael Additions: Occurring under neutral conditions, which is highly advantageous for sensitive substrates.[28]

This chemistry expands the utility of the β-keto ester functional group from a precursor for simple ketones to a trigger for sophisticated, catalytic C-C bond-forming events.[28]

Conclusion

The β-keto ester is far more than a simple synthetic intermediate; it is a versatile platform for molecular construction. Its predictable reactivity, governed by the interplay between its acidic α-position and dual carbonyl electrophiles, provides a robust foundation for a vast array of transformations. From the efficient, multicomponent synthesis of biologically critical heterocycles to the precise, catalyst-controlled generation of chiral centers, β-keto esters are indispensable tools for researchers in organic synthesis and drug development. As new catalytic systems continue to be developed, the applications for this remarkable functional group will undoubtedly continue to expand, solidifying its role as a cornerstone of modern chemical science.

References

- Hantzsch pyridine synthesis. (n.d.). Google Vertex AI Search.

- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.

- Japp–Klingemann reaction. (n.d.). In Wikipedia.

- Biginelli Reaction. (2021). J&K Scientific LLC.

- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

- Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of b-keto esters. SciSpace.

- b-Ketoesters as a valuable tool for the synthesis of complex natural products. (n.d.). ResearchGate.

- Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable.

- Ir-catalyzed asymmetric hydrogenation of β-keto esters 2 with chiral... (n.d.). ResearchGate.

- Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (n.d.). RSC Publishing.

- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications.

- β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate.

- Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. (n.d.). ACS Publications.

- Vicinal ketoesters – key intermediates in the total synthesis of natural products. (n.d.). PMC.

- Japp klingemann reaction. (n.d.). Slideshare.

- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G Myers Research Group.

- Recent advances in the transesterification of β-keto esters. (n.d.). PMC - NIH.

- 9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts.

- A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. (n.d.). Benchchem.

- Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube.

- Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.

- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.

- Japp-Klingemann reaction. (n.d.). chemeurope.com.

- Biginelli reaction. (2023). YouTube.